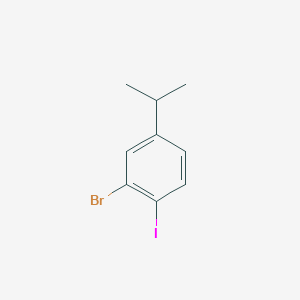

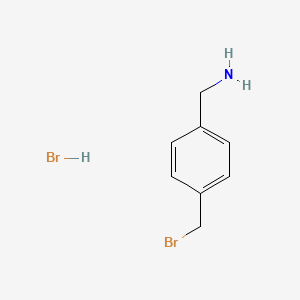

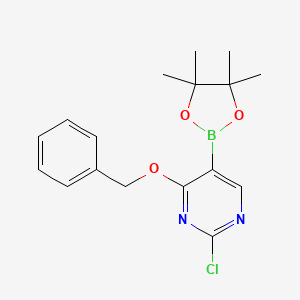

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one

Overview

Description

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one, also known as 5-BPD, is a pyrazinone compound that has been studied extensively for its potential use in scientific research. It has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 5-BPD has been used in a variety of scientific research applications, including drug discovery and development, molecular imaging, and cancer research.

Scientific Research Applications

Synthesis and Chemical Transformations : Martins et al. (2013) explored the use of brominated trihalomethylenones as precursors in the synthesis of various pyrazoles, demonstrating the chemical versatility of brominated pyrazine derivatives in producing compounds with potential biological activities (Martins et al., 2013).

Tautomerism and Structural Analysis : Trofimenko et al. (2007) investigated the tautomerism of 4-bromo substituted 1H-pyrazoles, including compounds similar to 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one, providing insights into their structural behavior and stability (Trofimenko et al., 2007).

Anti-inflammatory Applications : Arunkumar et al. (2009) synthesized novel pyrazole derivatives of gallic acid, including those related to this compound, and evaluated their anti-inflammatory activity, indicating potential therapeutic applications (Arunkumar et al., 2009).

Cycloaddition Reactions for α-Amino Acid Derivatives : Kim et al. (2004) reported the facile Diels–Alder cycloadditions of 3-Phenylamino-5-bromo-2-pyrone, leading to a range of functionally rich and stereochemically defined cycloadducts, which are useful for synthesizing constrained α-amino acid derivatives (Kim et al., 2004).

Potential Antiproliferative Agents : Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their potential as antiproliferative agents against cancer cell lines, indicating a possible role in cancer treatment (Ananda et al., 2017).

Insecticidal Activity of Analog Compounds : Qi et al. (2014) synthesized and evaluated the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, indicating the potential of brominated pyrazine derivatives in pest control applications (Qi et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit aldo-keto reductase 1c1 (akr1c1) , a key enzyme involved in steroid metabolism and the development of certain cancers .

Mode of Action

It’s plausible that it may interact with its target enzyme, akr1c1, and inhibit its activity, thereby disrupting the normal metabolic processes within the cell .

Biochemical Pathways

Inhibition of akr1c1 could potentially disrupt steroid hormone metabolism, which could have downstream effects on various cellular processes, including cell proliferation and differentiation .

Result of Action

Based on its potential inhibition of akr1c1, it could potentially disrupt normal cell metabolism, leading to altered cell function or even cell death .

Properties

IUPAC Name |

3-anilino-5-bromo-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-8-6-12-10(15)9(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKOGSIEBXMRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)